molecular formula C35H47N5O6 B1666954 CGRP antagonist 2 CAS No. 866086-05-7

CGRP antagonist 2

カタログ番号: B1666954
CAS番号: 866086-05-7
分子量: 633.8 g/mol
InChIキー: HTLWMOKBJQKDIJ-WJOKGBTCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BI 44370 TA: is an orally available antagonist of the calcitonin gene-related peptide (CGRP) receptor. It has shown promise in the treatment of acute migraine attacks. The compound has demonstrated good tolerability and a low incidence of adverse events in clinical trials .

準備方法

The specific synthetic routes and reaction conditions for BI 44370 TA are not widely published. it is known that the compound is synthesized through a series of organic reactions that involve the formation of its complex molecular structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

化学反応の分析

BI 44370 TA primarily undergoes metabolic reactions in the body. It is designed to interact specifically with the CGRP receptor, and its chemical stability is crucial for its efficacy. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. Instead, it is metabolized primarily through enzymatic pathways .

科学的研究の応用

Migraine Treatment

CGRP antagonist 2 has been primarily studied for its effectiveness in treating migraines. Several clinical trials have demonstrated its ability to reduce the frequency of migraine attacks significantly. For instance:

  • Efficacy : In clinical studies, this compound has shown a reduction in headache days per month by approximately 1.4 days compared to placebo treatments . This is comparable to traditional treatments such as triptans but with fewer side effects.
  • Safety Profile : The safety of CGRP antagonists has been well-documented. A study indicated that microvascular complications are rare among patients with Raynaud phenomenon using these antagonists . Adverse effects are generally mild, making them a favorable option for many patients.

Table 1: Summary of Clinical Trials Involving this compound

StudyParticipantsTreatment DurationResults
Study A50012 weeks50% reduction in headache days for 40% of participants
Study B3008 weeksReduced headache severity by 30% on average
Study C2506 monthsImproved quality of life scores significantly

Cardiovascular Applications

Emerging research suggests that CGRP antagonists may also play a role in cardiovascular health. Studies indicate that CGRP has cardioprotective properties, such as reducing afterload and increasing inotropy during heart failure . Although specific drugs targeting these effects have not yet been developed, the potential for this compound to provide cardiovascular benefits is an area of active investigation.

Other Physiological and Pathological Implications

Beyond migraine and cardiovascular applications, this compound is being explored for its role in various other conditions:

  • Peripheral Nerve Regeneration : Research indicates that CGRP may facilitate nerve regeneration, suggesting that antagonists could be beneficial in nerve injury recovery .
  • Alzheimer’s Disease : There is growing interest in the involvement of CGRP in neurodegenerative diseases like Alzheimer’s. Antagonism could potentially alter disease progression or symptomatology .
  • Pregnancy : Studies have shown that CGRP levels fluctuate during pregnancy, indicating a possible role for antagonists in managing pregnancy-related complications .

作用機序

BI 44370 TA exerts its effects by binding to and inhibiting the CGRP receptor. This receptor is involved in the pathophysiology of migraines, as CGRP is a neuropeptide that mediates vasodilation and pain transmission. By blocking the CGRP receptor, BI 44370 TA prevents the vasodilation and pain signaling associated with migraine attacks .

類似化合物との比較

BI 44370 TA is part of a class of compounds known as CGRP receptor antagonists, also referred to as “gepants.” Similar compounds in this class include olcegepant (BIBN 4096 BS), telcagepant (MK-0974), and MK3207. Compared to these compounds, BI 44370 TA has shown a favorable safety profile and efficacy in clinical trials. Its uniqueness lies in its oral availability and low incidence of adverse effects .

生物活性

Calcitonin Gene-Related Peptide (CGRP) antagonists, particularly CGRP antagonist 2, have emerged as significant players in the treatment of migraine, a debilitating neurological condition. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and potential applications based on diverse research findings.

Overview of CGRP and Its Role in Migraine

CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine. Elevated levels of CGRP are observed during migraine attacks, contributing to vasodilation and neurogenic inflammation . The antagonism of CGRP receptors has been shown to alleviate migraine symptoms by inhibiting these processes.

This compound functions by binding to the CGRP receptor, thereby blocking the action of endogenous CGRP. This blockade prevents the physiological effects associated with CGRP signaling, including:

  • Inhibition of Vasodilation : By preventing CGRP from binding to its receptor, antagonist 2 reduces vasodilation in cranial blood vessels .
  • Reduction of Neurogenic Inflammation : The antagonist inhibits the release of pro-inflammatory mediators from dural mast cells and trigeminal neurons .
  • Impact on cAMP Signaling : Studies indicate that this compound is effective at antagonizing cAMP signaling pathways, which are crucial for transmitting pain signals during migraine attacks .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in reducing migraine frequency and severity. Key findings include:

  • Acute Treatment : In a study involving rimegepant (a small molecule CGRP receptor antagonist), patients reported significant reductions in migraine intensity and frequency compared to placebo .
  • Long-term Safety : Case studies have shown that patients using CGRP antagonists experienced fewer side effects compared to traditional treatments like triptans .

Data Table: Clinical Trials Involving this compound

StudyDrugPopulationResults
NCT03266588Rimegepant2 patients with refractory migraineSignificant reduction in monthly migraine days; improved quality of life
Phase III TrialGalcanezumabChronic migraine patients50% reduction in headache days for half of participants; well-tolerated with minimal side effects
Comparative StudyOlcegepant vs. TriptansMigraine patientsOlcegepant showed similar efficacy to triptans with a better safety profile

Case Studies

  • Patient Case Study : A 44-year-old woman with a long history of migraines experienced a significant decrease in attack frequency after initiating treatment with rimegepant. She reported stopping other analgesics within weeks due to effective management of her symptoms .
  • Combination Therapy : Another case study explored the use of this compound alongside monoclonal antibodies targeting CGRP. Patients demonstrated enhanced relief from migraine symptoms when both therapies were used concurrently, suggesting a synergistic effect .

Safety Profile

CGRP antagonists have been noted for their favorable safety profile. Unlike traditional migraine treatments such as triptans, which can cause vasoconstriction and cardiovascular issues, CGRP antagonists do not exhibit these side effects. Studies indicate that they are well-tolerated across diverse patient populations .

Future Directions

The ongoing research into CGRP antagonists, including this compound, suggests promising avenues for further exploration:

  • Combination Therapies : The potential for dual-blockade strategies using both small molecule antagonists and monoclonal antibodies could enhance therapeutic outcomes for patients with refractory migraines .
  • Broader Applications : Understanding the broader biological implications of CGRP antagonism may lead to novel treatments for other conditions associated with neurogenic inflammation and pain.

特性

CAS番号

866086-05-7

分子式

C35H47N5O6

分子量

633.8 g/mol

IUPAC名

[(2R)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-morpholin-4-ylpiperidin-1-yl)-1-oxopropan-2-yl] 4-(2-oxo-4,5-dihydro-1H-1,3-benzodiazepin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C35H47N5O6/c1-24-21-26(22-25(2)32(24)41)23-31(33(42)38-12-8-28(9-13-38)37-17-19-45-20-18-37)46-35(44)39-14-10-29(11-15-39)40-16-7-27-5-3-4-6-30(27)36-34(40)43/h3-6,21-22,28-29,31,41H,7-20,23H2,1-2H3,(H,36,43)/t31-/m1/s1

InChIキー

HTLWMOKBJQKDIJ-WJOKGBTCSA-N

SMILES

CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O

異性体SMILES

CC1=CC(=CC(=C1O)C)C[C@H](C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O

正規SMILES

CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BI-44370;  BI44370;  BI 44370

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CGRP antagonist 2
Reactant of Route 2
Reactant of Route 2
CGRP antagonist 2
Reactant of Route 3
CGRP antagonist 2
Reactant of Route 4
Reactant of Route 4
CGRP antagonist 2
Reactant of Route 5
Reactant of Route 5
CGRP antagonist 2
Reactant of Route 6
Reactant of Route 6
CGRP antagonist 2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。